![molecular formula C14H15N5O B14098481 N'-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B14098481.png)
N'-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of pyridine-3-carbaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid, to facilitate the condensation process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved
Scientific Research Applications
N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the compound’s precise mode of action .
Comparison with Similar Compounds
N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be compared with other indazole derivatives and similar compounds:
Indole derivatives: These compounds share a similar core structure and exhibit diverse biological activities, making them valuable in medicinal chemistry.
Pyridine derivatives: Compounds containing the pyridine ring also show a wide range of biological activities and are used in various applications.
Pyrrolopyrazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are known for their biological activities. The uniqueness of N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C14H15N5O |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H15N5O/c20-14(19-16-9-10-4-3-7-15-8-10)13-11-5-1-2-6-12(11)17-18-13/h3-4,7-9H,1-2,5-6H2,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
LTGOZTIYPADWPG-CXUHLZMHSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


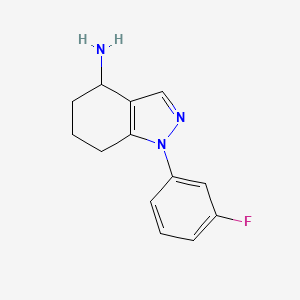
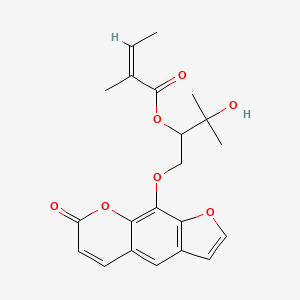
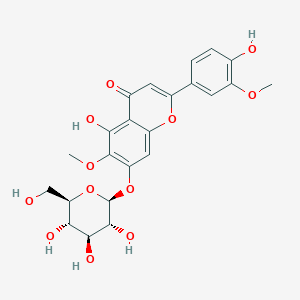
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098413.png)
![methyl 3-[[3-(2-bromo-1H-indol-3-yl)-2-[2-[[8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B14098422.png)
![3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098430.png)
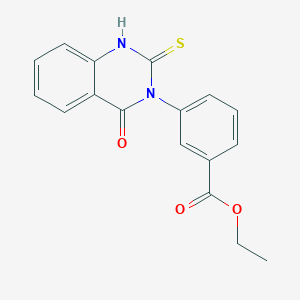
![5-(2,4-dichlorophenyl)-4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14098439.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B14098440.png)
![4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid](/img/structure/B14098448.png)
![ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14098454.png)

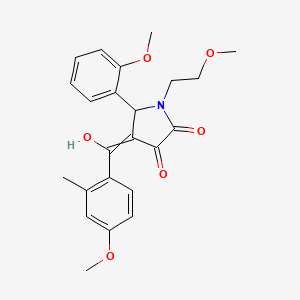
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14098490.png)
